molecular formula C17H19NO2 B5839190 N-benzyl-4-propan-2-yloxybenzamide

N-benzyl-4-propan-2-yloxybenzamide

Cat. No.: B5839190
M. Wt: 269.34 g/mol
InChI Key: ABLNQQVOLXHSJQ-UHFFFAOYSA-N
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Description

N-benzyl-4-propan-2-yloxybenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its benzyl and propan-2-yloxy functional groups attached to a benzamide core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-propan-2-yloxybenzamide typically involves the reaction of 4-hydroxybenzamide with benzyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propan-2-yloxy groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-4-propan-2-yloxybenzamide involves its interaction with amyloid-beta peptides, inhibiting their aggregation and reducing neurotoxicity. The compound likely binds to specific sites on the amyloid-beta peptides, preventing their self-assembly into toxic aggregates. This interaction may involve hydrogen bonding and hydrophobic interactions, stabilizing the peptides in a non-toxic form.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylbenzamide
  • N-phenethylbenzamide
  • N-benzyloxybenzamide

Uniqueness

N-benzyl-4-propan-2-yloxybenzamide is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties compared to other benzamide derivatives. This functional group enhances the compound’s solubility and reactivity, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-benzyl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)20-16-10-8-15(9-11-16)17(19)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLNQQVOLXHSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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